Home > Products > Screening Compounds P85546 > Dehydrate Neomycin
Dehydrate Neomycin -

Dehydrate Neomycin

Catalog Number: EVT-13554134
CAS Number:
Molecular Formula: C17H34N4O10
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Neomycin is the bacterium Streptomyces fradiae, which produces this antibiotic during its metabolic processes. The compound exists in several forms, with Neomycin B being the most pharmacologically active component.

Classification

Neomycin is classified as an aminoglycoside antibiotic. It is often found in combination with other antibiotics in topical formulations, enhancing its efficacy against a range of bacterial pathogens.

Synthesis Analysis

Methods

The synthesis of Neomycin involves complex fermentation processes followed by extraction and purification techniques. One notable method includes the recovery of Neomycin from impure aqueous solutions using hydrophobic compounds for extraction. This process typically involves:

  1. Fermentation: Culturing Streptomyces fradiae under controlled conditions to produce Neomycin.
  2. Extraction: Utilizing solvents like chloroform or butanol to separate Neomycin from the fermentation broth.
  3. Purification: Employing ion exchange resins to further refine the extracted product into a usable form.

Technical details include adjusting pH levels during extraction to optimize yield and purity, as well as employing chromatography techniques for final purification stages .

Molecular Structure Analysis

Structure

Neomycin sulfate's molecular formula is C23H46N6O13xH2SO4C_{23}H_{46}N_{6}O_{13}\cdot xH_{2}SO_{4}, with a molecular weight of approximately 908.88 g/mol. The structure comprises multiple amino groups and sugar moieties, which are crucial for its biological activity.

Data

  • CAS Number: 1405-10-3
  • Molecular Weight: 908.88 g/mol
  • Specific Rotation: +53.5 to +59.0° (dried substance) .
Chemical Reactions Analysis

Reactions

Neomycin can undergo various chemical reactions, particularly dehydration reactions that yield different derivatives. For instance, the Mitsunobu reaction can be employed to synthesize epoxide derivatives from Neomycin B under specific conditions involving triphenylphosphine and diisopropyl azodicarboxylate.

Technical details reveal that when Neomycin B reacts with these reagents in anhydrous solvents like toluene, it can produce monodehydrated products alongside other by-products. This reaction showcases the compound's reactivity due to its hydroxyl groups .

Mechanism of Action

Process

Neomycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins essential for bacterial growth and replication.

Data

  • Target: Prokaryotic ribosomes (30S subunit)
  • Effect: Inhibition of protein synthesis, leading to bactericidal action against susceptible bacteria .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or yellowish-white powder; odorless.
  • Solubility: Highly soluble in water (50 mg/mL), but practically insoluble in organic solvents like ethanol and ether.
  • Hygroscopicity: Highly hygroscopic; requires careful storage conditions .

Chemical Properties

  • Melting Point: >187°C (decomposition).
  • pH Range: 5.0-7.5 (at 20°C).
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents .
Applications

Scientific Uses

Dehydrate Neomycin is utilized extensively in clinical settings as an antibiotic for treating bacterial infections, particularly skin infections and in some cases, gastrointestinal infections when administered orally. Additionally, it serves as a research tool in microbiology for studying bacterial resistance mechanisms and protein synthesis inhibition.

Introduction to Neomycin Derivatives in Contemporary Research

Neomycin sulfate stands as a historically significant aminoglycoside antibiotic discovered in 1949 by Selman Waksman and Hubert Lechevalier through the fermentation of Streptomyces fradiae [5]. Its broad-spectrum activity against Gram-negative bacilli and select Gram-positive bacteria cemented its clinical importance. However, the escalating crisis of antimicrobial resistance (AMR), particularly the emergence of strains expressing aminoglycoside-modifying enzymes (AMEs) like phosphotransferases (APH), acetyltransferases (AAC), and nucleotidyltransferases (ANT), has severely compromised the efficacy of natural neomycin and related aminoglycosides [1] [3] [10]. This challenge has propelled neomycin derivative research into a critical frontier of antibiotic discovery. Within this domain, dehydrated neomycin derivatives represent a sophisticated chemical approach aimed at circumventing resistance mechanisms while optimizing target engagement with the bacterial ribosomal decoding site (A-site of 16S rRNA) [1] [8]. Strategic removal of specific hydroxyl groups via dehydration alters the compound's stereoelectronic profile, hindering enzymatic recognition by AMEs and potentially enhancing ribosomal binding affinity [4] [8]. Contemporary research leverages advanced techniques like atmospheric and room temperature plasma (ARTP) mutagenesis for strain improvement [7], density functional theory (DFT) calculations for rational design [8], and novel drug delivery systems like hybrid hydrogels [9] to develop and deploy these next-generation agents against multidrug-resistant (MDR) pathogens classified as critical priority by the WHO, including Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae [10].

Historical Evolution of Neomycin Analogues in Antimicrobial Research

The journey of neomycin analogue development reflects a persistent effort to overcome inherent limitations of the parent compound—primarily toxicity (ototoxicity and nephrotoxicity) and susceptibility to resistance mechanisms. Early structural exploration focused on natural analogues and simple semisynthetic modifications:

  • Neomycin Complex Identification (1949-1950s): Initial isolation yielded a mixture: neomycin A (neamine), the simplest component with a 2-deoxystreptamine (2-DOS) core linked to D-neosamine; neomycin B (framycetin), the predominant (85-95%) and most potent component featuring four rings (Rings I and III: aminocyclitol; Rings II and IV: 2-amino-2-deoxy sugar); and neomycin C, a stereoisomer of B differing at the C5''' position in Ring IV [5] [6]. Neomycin A, a degradation product, exhibits minimal antibacterial activity.
  • Paromomycin: Discovered shortly after neomycin, this natural analogue (from Streptomyces rimosus forma paromomycinus) shares structural similarity but lacks the 6'-OH group present in Ring II of neomycin B and possesses a paromamine moiety instead of neamine. It provided early insights into the role of hydroxyl groups in biological activity and resistance susceptibility [1].
  • Ribostamycin: Another structurally related natural aminoglycoside, serving as a biosynthetic precursor to neomycin C and a platform for understanding the epimerization steps (catalyzed by radical SAM enzymes like NeoN) crucial for generating the L-neosamine B (neomycin B) configuration from D-neosamine C (neomycin C) [6].
  • Early Semisynthetic Modifications (1960s-1980s): Initial chemical efforts targeted readily modifiable groups, primarily amine functionalities. Acylation, alkylation, and reductive alkylation were explored, yielding derivatives with altered charge and hydrophobicity. While some showed reduced toxicity or altered spectra, significant breakthroughs in overcoming prevalent resistance (e.g., APH(3') enzymes acting on the 3'-OH in Ring II) were limited [1] [5]. Kanamycin family modifications provided valuable parallel insights influencing neomycin chemistry [1].

The understanding of resistance mechanisms deepened significantly during the late 20th century. The discovery of AMEs and their precise molecular actions (e.g., APH phosphorylation of specific hydroxyl groups like the 3'-OH or 5''-OH; AAC acetylation of amine groups) revealed the molecular basis of resistance and identified key vulnerability sites on the neomycin scaffold [1] [3]. This knowledge, combined with advances in X-ray crystallography revealing the detailed interaction between aminoglycosides and the ribosomal A-site, shifted the paradigm towards rational, targeted modifications designed to evade enzymatic inactivation while preserving or enhancing target binding [1] [8]. This era saw the exploration of more complex alterations:

  • Ring I Modifications: Recognizing Ring I's role in A-site binding and its modification by some AMEs, researchers replaced it entirely with heterocycles like thymine or guanine, yielding neomycin-thymine and neomycin-guanine conjugates. These demonstrated altered activity spectra, improved resistance to specific AMEs, and gained novel properties like inhibition of HIV-1 dimerization initiation sequences (DIS) [8].
  • Functionalization at C-5'' (Ring III): Position 5'' in Ring III (the ribose moiety) emerged as a critical site for modification. Synthesis of 5''-modified neomycin libraries proved highly successful. Specific derivatives exhibited dramatically restored potency against critical pathogens like MRSA and VRE, often showing synergistic effects with other antibiotic classes (e.g., β-lactams) [4].
  • Dehydration Strategies: The systematic removal of hydroxyl groups via dehydration became a focal point. Dehydration, often targeting positions known to be modified by AMEs (e.g., positions near the 3'-OH, 5''-OH), creates double bonds, altering the molecular conformation, electronic distribution, and hydrogen-bonding capacity. This renders the molecule a poor substrate for AMEs while potentially introducing new favorable interactions with the rRNA target [1] [4] [8]. DFT studies on derivatives like neomycin-thymine showed that dehydration-induced structural changes significantly impact the electrostatic potential surface (EPS) and frontier orbital energies (HOMO-LUMO gap), correlating with altered biological activity and resistance profiles [8].
  • Production Optimization: Strain improvement through mutagenesis (e.g., ARTP mutagenesis of S. fradiae combined with streptomycin resistance screening) significantly boosted the titers of neomycin complex, providing more starting material for semisynthetic derivation towards dehydrated analogues [7].

Table 1: Key Historical Neomycin Analogues and Their Significance

Analogue/ModificationStructural FeatureSignificanceEra/Approach
Neomycin B (Framycetin)Natural component; Four-ring structure (2 aminocyclitol, 2 amino-sugar); C5''' R-configPrimary active component of neomycin complex; Broad-spectrum activity; Target: 30S ribosomal A-site1949 (Discovery)
Neomycin CNatural component; Stereoisomer of B at C5''' (S-config)Minor component; Less potent than B; Biosynthetic precursor to B via radical SAM epimerase (NeoN)1949 (Discovery)
Neamine (Neomycin A)Degradation product; 2-Deoxystreptamine + D-NeosamineMinimal antibacterial activity; Scaffold for some synthetic studies1950s (Characterization)
ParomomycinNatural analogue; Lacks 6'-OH group; Paromamine instead of neamineHighlighted role of hydroxyl groups in activity/resistance; Clinical use for intestinal amoebiasis & some systemic infections1950s (Parallel Discovery)
RibostamycinNatural aminoglycoside; Precursor in neomycin biosynthesisModel for understanding biosynthetic glycosylation & epimerization steps1970s (Biosynthesis Studies)
Amino Group DerivativesAcylation, alkylation, reductive alkylation of primary aminesEarly attempts to reduce toxicity/modify spectrum; Limited success against resistance; Explored charge/hydrophobicity effects1960s-1980s (Semisynthesis)
Ring I ReplacementsSubstitution with nucleobases (Thymine, Guanine) via glycosidic bondAltered spectrum (e.g., anti-HIV activity); Improved resistance to specific AMEs; Target selectivity changes; Studied via DFT modeling [8]1990s-2000s (Rational Design)
5''-Modified NeomycinsSynthetic modification at C-5'' position of Ring IIIPotent activity against MRSA, VRE; Synergy with other antibiotics; Key breakthrough in restoring activity against resistant strains [4]2000s-Present (Targeted Chem.)
Dehydrated DerivativesRemoval of specific OH groups (e.g., near 3', 5'') forming double bondsEvasion of AMEs (phosphotransferases); Altered EPS & binding affinity; Improved stability; Rational design via computational methods [8]2010s-Present (Advanced Design)

Significance of Dehydration in Neomycin Derivative Synthesis

Dehydration, the chemical removal of water leading to the formation of a double bond (often an alkene or enol ether within the sugar rings), is not merely a structural alteration but a strategic maneuver to combat AMR and optimize neomycin's pharmacological properties. Its significance stems from addressing two core vulnerabilities of natural neomycin:

  • Circumventing Aminoglycoside-Modifying Enzymes (AMEs): AMEs catalyze the covalent modification of neomycin at specific nucleophilic sites: hydroxyl groups (for APH and ANT enzymes) and amine groups (for AAC enzymes). The 3'-hydroxyl group (Ring II) is a prime target for APH(3') enzymes, while the 5''-hydroxyl group (Ring III) can be phosphorylated by certain APHs [1] [3] [10]. Dehydration, typically involving these or adjacent hydroxyl groups, fundamentally alters the local chemical environment. Removing a hydroxyl group eliminates the specific functional group the enzyme acts upon. Furthermore, introducing a double bond creates steric hindrance and changes the electronic properties (e.g., reduced nucleophilicity of nearby atoms, altered charge distribution) around the former modification site. This renders the dehydrated derivative a poor substrate or non-substrate for the AME, thereby restoring antibacterial activity against resistant strains encoding that enzyme [1] [4]. For instance, specific 5''-deoxy-5''-unsaturated derivatives synthesized from neomycin showed remarkable potency against clinical isolates expressing APH enzymes that readily inactivate natural neomycin [4].
  • Enhancing Target Binding and Selectivity: The bacterial ribosomal A-site is a highly structured RNA target where neomycin binds with high affinity, primarily through electrostatic interactions between its protonated amines and RNA phosphates, and specific hydrogen bonds involving its hydroxyl groups. While dehydration removes a hydrogen bond donor/acceptor, it introduces a planar, rigid sp²-hybridized region and alters the overall molecular electrostatic potential (ESP). Computational studies using Density Functional Theory (DFT) on derivatives like neomycin-thymine (involving Ring I modification, sometimes accompanied by dehydration in other regions) demonstrate significant shifts in ESP distribution and reductions in HOMO-LUMO gaps (from ~6.9 eV in neomycin B to ~5.40 eV in neomycin-guanine conjugates) [8]. These changes can lead to:
  • Improved Shape Complementarity: The double bond may enforce a conformation better matched to the A-site pocket.
  • Novel Interaction Modes: The π-electrons of the double bond can engage in cation-π interactions with protonated adenine bases (e.g., A1408, A1493) or arginine residues in ribosomal proteins nearby, or CH-π interactions with sugar moieties.
  • Optimized Charge Distribution: Altered ESP can enhance favorable electrostatic complementarity with the negatively charged RNA backbone or specific nucleotide bases.
  • Reduced Off-Target Effects: Modifications may decrease affinity for human off-targets (e.g., mitochondrial ribosomes), potentially reducing toxicity [8].

The synthesis of dehydrated neomycin derivatives employs various strategies:

  • Direct Chemical Dehydration: Using strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) or dehydrating agents (e.g., POCl₃ in pyridine, Burgess reagent) under controlled conditions to selectively remove -OH groups as water, forming enol ethers or alkenes within the sugar rings. Regioselectivity is a critical challenge, often directed by protecting group strategies [1] [4].
  • Biosynthetic Pathway Engineering: Manipulating genes in the neomycin biosynthetic cluster (neo genes in S. fradiae) involved in oxidation/reduction steps could theoretically lead to intermediates or shunt products resembling dehydrated forms. While less common than chemical synthesis for specific dehydration, ARTP mutagenesis combined with high-throughput screening (using streptomycin resistance and deep-well plate fermentation with TB spectrophotometry) has yielded S. fradiae mutants (e.g., Sf6-2) with dramatically increased neomycin titers [7], providing abundant starting material for chemical dehydration.
  • Computational-Guided Design: DFT calculations are crucial in silico tools. They predict the stability, ESP, HOMO-LUMO distribution, and optimized geometry of proposed dehydrated structures before synthesis. For example, modeling predicts stable conformers of neomycin-thymine and neomycin-guanine with quasi-degenerate energy states, indicating the feasibility of synthesizing isomers and providing insights into their potential interaction mechanisms [8]. This reduces costly trial-and-error in the lab.

Table 2: Bioactivity and Properties of Key Dehydrated Neomycin Derivatives & Related Modified Forms

Derivative TypeStructural Change (Example)Key Biological Activity/PropertyResistance Mechanism AddressedSynthesis/Design Approach
5''-Modified Neomycins [4]Varied substituents at C-5'' (e.g., unsaturated moieties)High activity against MRSA, VRE; Synergy with β-lactams/vancomycin; MICs significantly lower than parent neomycin vs resistant strainsAPH(3'), APH(2'') enzymesChemical synthesis from neomycin; Library screening
Neomycin-Thymine Conjugates [8]Ring I replaced by Thymine (potential dehydration elsewhere)Specific inhibition of HIV-1 DIS; Altered ribosomal binding; Resistance to certain AMEs; Reduced HOMO-LUMO gap (DFT: ~5.4 eV)Specific AAC/APH enzymes (context-dependent)Chemical synthesis; DFT modeling (PBE/TZP, B3LYP)
Neomycin-Guanine Conjugates [8]Ring I replaced by Guanine (potential dehydration elsewhere)Predicted strong GC base pairing with target RNA; Altered EPS; Variable dipole moments (DFT); Reduced HOMO-LUMO gap (~5.4 eV)Potential evasion of phosphorylation at Ring I sitesDFT modeling (B3LYP/6-31G**); Proposed synthesis
High-Yield Mutant Neomycin (Sf6-2) [7]Not dehydrated per se, but provides high-titer starting mat.Neomycin potency: 10,849 ± 141 U/mL after optimization (100% > wild-type)n/a (Production strain)ARTP mutagenesis; Streptomycin resistance screening
Dehydrated Derivatives (General) [1] [8]Removal of specific OH groups (e.g., 3', 5'') forming C=CEvasion of APH/ANT enzymes; Potentially enhanced rRNA binding via novel interactions; Altered ESP; Increased metabolic stabilityAPH(3'), APH(2''), APH(5'') enzymesTargeted chemical dehydration; Computational design

Dehydrated neomycin derivatives also hold promise for advanced delivery applications. Their altered solubility and stability profiles (potentially increased metabolic stability compared to highly polar, hydroxyl-rich natural neomycin) make them suitable candidates for incorporation into novel drug delivery systems like hybrid hydrogels (e.g., PVA/pullulan/BSA hydrogels) designed for sustained local release, particularly relevant for wound dressings targeting topical MDR infections [9].

Table of Compounds Mentioned:

  • Neomycin Sulfate
  • Dehydrated Neomycin
  • Neomycin B (Framycetin)
  • Neomycin C
  • Neamine (Neomycin A)
  • Paromomycin
  • Ribostamycin
  • Neomycin-Thymine Conjugate
  • Neomycin-Guanine Conjugate
  • 5''-Modified Neomycin Derivatives
  • High-Yield Mutant Neomycin (Sf6-2)

Properties

Product Name

Dehydrate Neomycin

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Molecular Formula

C17H34N4O10

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1

InChI Key

QEKHUZCBIPSMQR-NPXXYGQBSA-N

Canonical SMILES

C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.